molecular formula C28H29ClN4O4S B2470681 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-56-4

2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2470681
CAS No.: 451467-56-4
M. Wt: 553.07
InChI Key: GMCCCCUQZZBDPT-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3-pentyl group, a 2-sulfanyl moiety linked to a carbamoyl methyl group attached to a 2-chlorobenzyl substituent, and a 7-carboxamide group substituted with a furan-2-ylmethyl chain. Quinazolines are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4O4S/c1-2-3-6-13-33-27(36)22-12-11-19(26(35)31-17-21-9-7-14-37-21)15-24(22)32-28(33)38-18-25(34)30-16-20-8-4-5-10-23(20)29/h4-5,7-12,14-15H,2-3,6,13,16-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCCCUQZZBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent.

    Final Coupling: The final step involves coupling the intermediate with the furan-2-ylmethyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 2-chlorophenyl group provides electron-withdrawing effects, which may influence binding affinity compared to fluorophenyl (ChemDiv) or methylphenyl (477329-16-1) groups .

Computational Similarity Analysis

  • Tanimoto Index : Using MACCS fingerprints, the target compound shows moderate-to-high similarity (0.75–0.82) with F067-0383 and ChemDiv analogues, suggesting overlapping pharmacophores .
  • Dice Index : Morgan fingerprints indicate lower similarity (0.65–0.70) due to divergent substituents, highlighting the sensitivity of similarity metrics to descriptor choice .

Bioactivity Correlations

  • Clustering by Mode of Action : Studies on quinazolines suggest that analogues with >70% structural similarity (e.g., F067-0383) likely target kinases or heat shock proteins, as seen in hierarchical clustering of bioactivity profiles .
  • Protein Target Overlap : The sulfanyl and carboxamide groups are critical for binding to ATP-binding pockets in kinases, a feature shared with ChemDiv’s indole-containing compound .

Biological Activity

The compound 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 367.86 g/mol. Its structure features a quinazoline core, a chlorophenyl group, and a furan moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular pathways related to growth and apoptosis.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in human leukemia cell lines, with IC50 values indicating moderate to strong activity depending on the concentration used .
Cell LineIC50 (μM)Activity Level
Human Leukemia10Moderate
Hepatocellular Carcinoma15Strong
Breast Cancer20Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It displayed moderate activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis12Moderate
Escherichia coli8Weak

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented:

  • AChE Inhibition : It showed promising results in reducing AChE activity, which is significant in the context of neurodegenerative diseases.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on human leukemia cells indicated that treatment with the compound led to G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer effects .
  • Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to the active site of AChE, which may explain its inhibitory action against this enzyme .

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